(S)-3-N-Cbz-amino-succinimide, also known as [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester, is a chemical compound with significant applications in the field of medicinal chemistry. It is primarily recognized for its anticonvulsant properties, specifically its ability to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock in animal models. The compound is classified under the category of succinimide derivatives and is utilized in various scientific research applications, particularly in neuropharmacology.
The compound's CAS number is 60846-91-5, and its molecular formula is C12H12N2O4, with a molecular weight of 248.23 g/mol. (S)-3-N-Cbz-amino-succinimide can be sourced from various chemical suppliers, including Cayman Chemical and Biomol, which provide it in crystalline solid form with a purity greater than 95% .
(S)-3-N-Cbz-amino-succinimide falls under the classification of pharmaceutical intermediates and anticonvulsants, making it relevant for studies related to epilepsy and seizure disorders.
The synthesis of (S)-3-N-Cbz-amino-succinimide typically involves the protection of amino acids through the use of N-(benzyloxycarbonyloxy)succinimide as a protecting agent. This method allows for the selective modification of amino groups while maintaining the integrity of other functional groups.
(S)-3-N-Cbz-amino-succinimide participates in several chemical reactions typical for succinimides, including:
These reactions often require careful control of pH and temperature to optimize yield and selectivity. Analytical methods such as HPLC are employed to monitor reaction progress and product purity .
The anticonvulsant action of (S)-3-N-Cbz-amino-succinimide involves modulation of neurotransmitter systems in the brain. It is believed to enhance inhibitory neurotransmission or inhibit excitatory pathways, thereby reducing seizure activity.
In experimental models, it has been shown to effectively reduce tonic convulsions with effective doses (ED50) reported at approximately 78.1 mg/kg for pentylenetetrazole-induced seizures .
(S)-3-N-Cbz-amino-succinimide finds applications primarily in:
Its role in enhancing our understanding of seizure disorders makes it a valuable compound in both academic research and potential therapeutic developments .
(S)-3-N-Cbz-amino-succinimide (CAS 60846-91-5) is a chiral succinimide derivative with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol. It features a carboxybenzyl (Cbz) protecting group attached to the nitrogen atom of a succinimide ring, with a stereospecific (S)-configuration at the 3-position [1] [4] [7]. This compound emerged in the 1990s during structure-activity relationship (SAR) studies focused on N-Cbz-α-aminoimide derivatives as potential anticonvulsants. Researchers designed these molecules to incorporate key pharmacophores of established antiepileptic drugs, including the cyclic imide moiety (similar to ethosuximide and phenytoin) and the N-benzyloxycarbonyl group, which enhances blood-brain barrier permeability [3] [6].
The initial synthesis route, as reported by Lee et al. (1996), started from enantiomerically pure (S)-N-Cbz-aspartic acid. This precursor underwent cyclodehydration under mild conditions using acetic anhydride or carbodiimide-mediated coupling to form the succinimide ring. The (S)-stereochemistry was preserved throughout the synthesis, ensuring chirality-dependent biological activity [6]. Early pharmacological evaluations in murine models (maximal electroshock (MES) and pentylenetetrazole (PTZ) tests) revealed that the (S)-enantiomer exhibited superior potency in suppressing tonic convulsions compared to its (R)-counterpart. Specifically, in the PTZ test, (S)-3-N-Cbz-amino-succinimide demonstrated an ED₅₀ of 78.1 mg/kg, outperforming several contemporary antiepileptics in seizure suppression [3] [6]. A critical milestone was the discovery that N-alkylation (e.g., N-methylation) of the succinimide nitrogen significantly enhanced activity. For instance, (S)-N-Cbz-amino-N-methylsuccinimide showed an ED₅₀ of 36.1 mg/kg (MES test) and 12.5 mg/kg (PTZ test), establishing the importance of the N-alkyl substituent for target engagement [3] [8].
Table 1: Key Physicochemical Properties and Historical Synthesis Milestones
Property | Value | Significance |
---|---|---|
CAS Number | 60846-91-5 | Unique identifier for chemical tracking |
Molecular Formula | C₁₂H₁₂N₂O₄ | Confirmed via elemental analysis and MS |
Appearance | White to off-white crystalline solid | Ensures purity in biological testing |
Stereochemistry | (S)-configuration at C3 | Critical for anticonvulsant efficacy |
Key Synthetic Step | Cyclodehydration of (S)-N-Cbz-aspartic acid | Enables gram-scale production (Lee et al., 1996) [6] |
Discovery Timeline | Mid-1990s | Emerged during SAR studies of N-Cbz-α-aminoimides |
In modern antiepileptic drug development, (S)-3-N-Cbz-amino-succinimide serves as a versatile scaffold for designing novel peptidomimetic inhibitors and chiral building blocks. Its structural features—including the conformationally constrained succinimide ring, hydrogen-bonding acceptors (carbonyl groups), and the aromatic Cbz moiety—enable targeted interactions with neural ion channels or neurotransmitter receptors implicated in seizure propagation [9]. Recent computational studies suggest the compound may modulate voltage-gated sodium channels (Naᵥ) or GABAergic pathways, though exact protein targets remain under investigation [6] [10].
A significant advancement is its application in synthesizing hybrid anticonvulsants. By functionalizing the N-position of the succinimide ring with alkoxy groups (e.g., benzyloxy or ethoxy), researchers have generated derivatives with improved lipid solubility and brain bioavailability. For example, (R)-N-Cbz-amino-N-benzyloxysuccinimide exhibits an ED₅₀ of 62.5 mg/kg against PTZ-induced seizures, demonstrating the pharmacological impact of N-alkoxy modifications [8]. Additionally, the compound’s chiral purity facilitates enantioselective interactions with biological targets, a focus of stereochemistry-optimized drug design. In vivo studies confirm that (S)-enantiomers consistently outperform (R)-forms in both MES and PTZ models, underscoring the role of 3D molecular configuration in antiepileptic efficacy [3] [6].
Table 2: Comparative Pharmacological Profile of Key Derivatives
Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Key Structural Feature |
---|---|---|---|---|
(S)-3-N-Cbz-amino-succinimide | >100 | 78.1 | >117.5 | Unsubstituted succinimide N-H |
(S)-N-Cbz-amino-N-methylsuccinimide | 36.1 | 12.5 | 62.5 | N-Methylation |
(R)-N-Cbz-amino-N-benzyloxysuccinimide | >100 | 62.5 | >125 | N-Benzyloxy group |
(S)-N-Cbz-amino-N-ethoxysuccinimide | >100 | 58.3 | >120 | N-Ethoxy group |
Beyond epilepsy, this scaffold has gained traction in peptidomimetic chemistry for targeting viral proteases. The succinimide core mimics peptide bonds, while the Cbz group introduces steric bulk that disrupts enzyme-substrate recognition—a strategy repurposed from antiepileptic research to develop SARS-CoV-2 3CLpro inhibitors [2] [9]. Current synthetic innovations focus on solid-phase techniques and microwave-assisted cyclization to generate derivatives for high-throughput screening against neurological targets [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: